Cas no 128-21-2 (Epipregnanolone)
Epipregnanolone Chemical and Physical Properties
Names and Identifiers
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- Pregnan-20-one,3-hydroxy-, (3b,5b)-
- 3-BETA-HYDROXY-5-BETA-PREGNAN-20-ONE
- 3.β.-Hydroxy-5.β.-tetrahydroprogesterone
- 5B-PREGNAN-3B-OL-20-ONE
- 3alpha-hydroxy-5beta-pregnan-20-one
- 3beta-hydroxy-5beta-pregnan-20-one
- 5B-pregnan-3B-ol-20-one crystalline
- Nsc21450
- PREGNANOLONE
- Pregnanolone i
- EPIPREGNANOLONE
- 5.beta.-Pregnanolone
- Pregnan-3.beta.-ol-20-one
- 5-BETA-PREGNAN-3-BETA-OL-20-ONE
- 5.beta.-Pregnan-20-one, 3.beta.-hydroxy-
- 1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- Pregnan-3beta-ol-20-one (VAN)
- 3b,5b-Pregnanolone
- NS00120242
- 128-21-2
- 3b-Hydroxy-5b-pregnane-20-one
- 3B-HYDROXY-5B-PREGNAN-20-ONE
- HY-113036
- 5b-Pregnane-3b-ol-20-one
- 5beta-Pregnan-20-one, 3beta-hydroxy-
- UNII-3KQ00893OL
- 3beta-Hydroxy-5beta-pregnane-20-one
- 5beta-Pregnanolone
- NSC-21450
- NSC 21450
- (3beta,5beta)-3-hydroxypregnan-20-one
- 3-Deoxo-3b-hydroxy-5b-dihydroprogesterone
- Q21099646
- 5beta-pregnan-3beta-ol-20-one
- 3b-Hydroxy-5b-tetrahydroprogesterone
- Pregnan-20-one, 3-hydroxy-, (3beta,5beta)-
- 3beta-Hydroxy-5beta-tetrahydroprogesterone
- DTXSID00155766
- AKOS027380452
- CS-0059408
- CHEBI:16229
- 3.beta.-Hydroxy-5.beta.-tetrahydroprogesterone
- LMST02030185
- 3.BETA.,5.BETA.-PREGNANOLONE
- 5b-Pregnane-3b-hydroxy-20-one
- Pregnan-20-one, 3-hydroxy-, (3.beta.,5.beta.)-
- SCHEMBL643647
- CHEMBL1908049
- 3KQ00893OL
- Epipregnanolone
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- Inchi: 1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1
- InChI Key: AURFZBICLPNKBZ-GRWISUQFSA-N
- SMILES: O[C@H]1CC[C@@]2(C)[C@@H](C1)CC[C@H]1[C@@H]3CC[C@H](C(C)=O)[C@@]3(C)CC[C@@H]12
Computed Properties
- Exact Mass: 318.25600
- Monoisotopic Mass: 318.255880323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 4.59520
Epipregnanolone Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Epipregnanolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E588640-10mg |
Epipregnanolone |
128-21-2 | 10mg |
$ 210.00 | 2023-09-07 | ||
| TRC | E588640-100mg |
Epipregnanolone |
128-21-2 | 100mg |
$ 1646.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51498-10mg |
Epipregnanolone |
128-21-2 | 98% | 10mg |
¥891.00 | 2023-09-07 | |
| MedChemExpress | HY-113036-5mg |
Epipregnanolone |
128-21-2 | ≥98.0% | 5mg |
¥2800 | 2022-05-18 | |
| 1PlusChem | 1P009AWV-5mg |
3-BETA-HYDROXY-5-BETA-PREGNAN-20-ONE |
128-21-2 | ≥98% | 5mg |
$76.00 | 2023-12-25 | |
| 1PlusChem | 1P009AWV-10mg |
3-BETA-HYDROXY-5-BETA-PREGNAN-20-ONE |
128-21-2 | ≥98% | 10mg |
$110.00 | 2023-12-25 | |
| 1PlusChem | 1P009AWV-25mg |
3-BETA-HYDROXY-5-BETA-PREGNAN-20-ONE |
128-21-2 | ≥98% | 25mg |
$162.00 | 2023-12-25 | |
| 1PlusChem | 1P009AWV-50mg |
3-BETA-HYDROXY-5-BETA-PREGNAN-20-ONE |
128-21-2 | ≥98% | 50mg |
$230.00 | 2023-12-25 | |
| A2B Chem LLC | AE33247-5mg |
3-BETA-HYDROXY-5-BETA-PREGNAN-20-ONE |
128-21-2 | ≥98% | 5mg |
$34.00 | 2024-04-20 | |
| A2B Chem LLC | AE33247-10mg |
3-BETA-HYDROXY-5-BETA-PREGNAN-20-ONE |
128-21-2 | ≥98% | 10mg |
$62.00 | 2024-04-20 |
Epipregnanolone Related Literature
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Pierre-Antoine Nocquet,Rapha?l Hensienne,Joanna Wencel-Delord,Eugénie Laigre,Khadidja Sidelarbi,Frédéric Becq,Caroline Norez,Damien Hazelard,Philippe Compain Org. Biomol. Chem. 2016 14 2780
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Mana Mohan Mukherjee,Peng Xu,Edwin D. Stevens,Pavol Ková? RSC Adv. 2019 9 36440
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3. Solid state fermentation of soybean waste and an up-flow column bioreactor for continuous production of camptothecine by an endophytic fungus Fusarium oxysporumBhumika N. Bhalkar,Priyanka A. Bedekar,Siddheshwar D. Kshirsagar,Sanjay P. Govindwar RSC Adv. 2016 6 56527
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4. Novel chemoselective and diastereoselective iron(III)-catalysed Michael reactions of 1,3-dicarbonyl compounds and enonesJens Christoffers J. Chem. Soc. Perkin Trans. 1 1997 3141
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5. NotesJ. P. Varma,Bhola Nath,J. S. Aggarwal,Justus K. Landquist,R. E. Bowman,D. D. Evans,K. R. Bharucha,M. J. S. Dewar,T. Mole,E. F. M. Stephenson,M. G. Brown,W. Rigby,S. C. Abrahams,J. C. Speakman,T. Davies,L. A. K. Staveley,T. G. Halsall,D. B. Thomas,J. L. Drummond,G. A. Welch,A. L. Green J. Chem. Soc. 1956 2550
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Additional information on Epipregnanolone
Epipregnanolone (CAS No. 128-21-2): A Comprehensive Overview of Its Properties and Applications
Epipregnanolone (CAS No. 128-21-2), also known as 3β-hydroxy-5β-pregnan-20-one, is a naturally occurring neurosteroid that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pregnane steroids and is structurally related to progesterone metabolites. Its unique molecular configuration and biological activity make it a subject of interest in fields such as neuroscience, endocrinology, and pharmacology.
The growing popularity of Epipregnanolone can be attributed to its role in modulating the central nervous system. Researchers have identified its ability to interact with GABA-A receptors, which are critical for regulating neuronal excitability. This interaction has led to investigations into its potential use for managing conditions like anxiety, sleep disorders, and even cognitive decline. As more people search for natural alternatives to synthetic medications, Epipregnanolone has emerged as a promising candidate.
One of the most frequently asked questions about CAS No. 128-21-2 is its safety profile and bioavailability. Studies suggest that Epipregnanolone exhibits a favorable pharmacokinetic profile, with moderate lipophilicity that allows it to cross the blood-brain barrier effectively. Unlike some synthetic analogs, it does not appear to cause significant hormonal imbalances or adverse side effects at therapeutic doses. This makes it an attractive option for researchers exploring neurosteroid-based therapies.
In the context of current health trends, Epipregnanolone aligns with the growing demand for bioidentical compounds and personalized medicine. Its molecular structure closely resembles endogenous steroids, which may explain its high compatibility with human physiology. Many users searching for natural nootropics or stress-reducing supplements have shown interest in this compound, particularly in formulations designed to support mental clarity and emotional balance.
The biochemical pathways involving Epipregnanolone are complex and fascinating. It serves as both a precursor and metabolite in the steroidogenesis pathway, interacting with enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase. These interactions contribute to its diverse physiological effects, ranging from neuroprotection to potential anti-inflammatory actions. Recent studies have also explored its role in mitochondrial function, adding another layer to its therapeutic potential.
From a commercial perspective, Epipregnanolone (CAS No. 128-21-2) has become increasingly available as a research chemical. Suppliers often highlight its high purity (typically ≥98%) and provide detailed analytical data, including HPLC chromatograms and mass spectrometry results. The compound is generally supplied as a white to off-white crystalline powder, stable under recommended storage conditions. Researchers interested in steroid biochemistry or neuropharmacology frequently inquire about its solubility characteristics and compatibility with various delivery systems.
Looking ahead, the scientific community continues to uncover new dimensions of Epipregnanolone's activity. Emerging research suggests possible applications in neurodegenerative disorders, with particular interest in its effects on synaptic plasticity and neuronal resilience. These findings coincide with the public's growing awareness of brain health maintenance and preventive neurology, making CAS No. 128-21-2 a compound to watch in coming years.
For those considering working with Epipregnanolone, it's important to note that while it shows considerable promise, most applications remain in the experimental stage. Proper handling procedures should always be followed, and research should be conducted in compliance with all applicable regulations. The compound's mechanism of action, optimal dosing parameters, and long-term effects continue to be active areas of investigation within the scientific community.